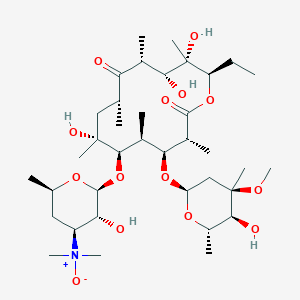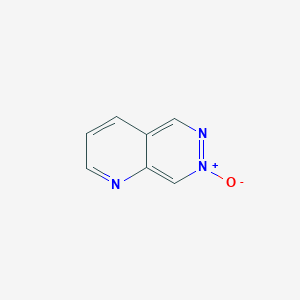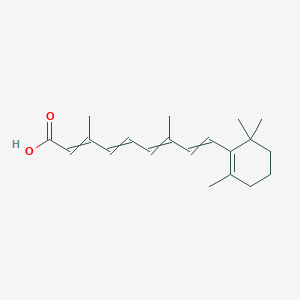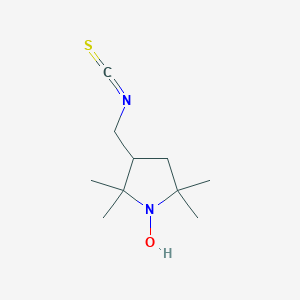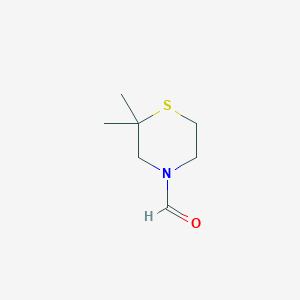
2,2-Dimethylthiomorpholine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylthiomorpholine-4-carbaldehyde (DTMC) is a chemical compound that has been widely used in scientific research for various applications. This compound is a thiomorpholine derivative and can be synthesized using different methods. The purpose of
Mécanisme D'action
2,2-Dimethylthiomorpholine-4-carbaldehyde is a reactive compound that can undergo nucleophilic addition reactions with various biological molecules, including amino acids, peptides, and proteins. The mechanism of action of 2,2-Dimethylthiomorpholine-4-carbaldehyde involves the formation of a Schiff base intermediate, which can undergo further reactions to form stable adducts with biological molecules. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also react with ROS to form fluorescent products, which can be used for imaging and detection purposes.
Biochemical and Physiological Effects
2,2-Dimethylthiomorpholine-4-carbaldehyde has been shown to have minimal toxicity in vitro and in vivo. However, the biochemical and physiological effects of 2,2-Dimethylthiomorpholine-4-carbaldehyde are not well understood. Some studies have suggested that 2,2-Dimethylthiomorpholine-4-carbaldehyde can induce oxidative stress and DNA damage in cells. Other studies have shown that 2,2-Dimethylthiomorpholine-4-carbaldehyde can inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethylthiomorpholine-4-carbaldehyde has several advantages for lab experiments, including its high reactivity and selectivity towards biological molecules. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also be easily synthesized using simple and cost-effective methods. However, 2,2-Dimethylthiomorpholine-4-carbaldehyde has some limitations, including its potential toxicity and instability in certain conditions.
Orientations Futures
For the use of 2,2-Dimethylthiomorpholine-4-carbaldehyde in scientific research include the development of new fluorescent probes and the synthesis of new thiomorpholine derivatives.
Méthodes De Synthèse
2,2-Dimethylthiomorpholine-4-carbaldehyde can be synthesized using different methods, including the reaction of 2,2-dimethylthiomorpholine with 4-formylbenzeneboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2,2-dimethylthiomorpholine with 4-chlorobenzaldehyde in the presence of sodium hydride. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also be synthesized using a one-pot reaction of 2,2-dimethylthiomorpholine, 4-chlorobenzaldehyde, and formic acid.
Applications De Recherche Scientifique
2,2-Dimethylthiomorpholine-4-carbaldehyde has been widely used in scientific research for various applications. One of the main applications of 2,2-Dimethylthiomorpholine-4-carbaldehyde is in the synthesis of fluorescent probes for detecting reactive oxygen species (ROS) and other biologically relevant molecules. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also be used as a reagent for the determination of aldehydes and ketones in biological samples. In addition, 2,2-Dimethylthiomorpholine-4-carbaldehyde has been used as a starting material for the synthesis of other thiomorpholine derivatives.
Propriétés
IUPAC Name |
2,2-dimethylthiomorpholine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-7(2)5-8(6-9)3-4-10-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIABDGGLDOYMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylthiomorpholine-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B22085.png)
![1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene](/img/structure/B22089.png)
